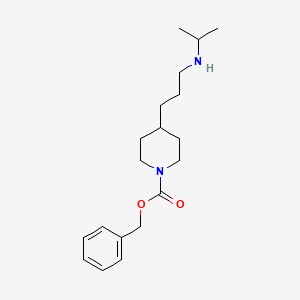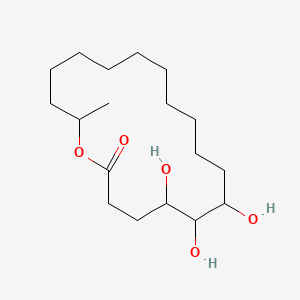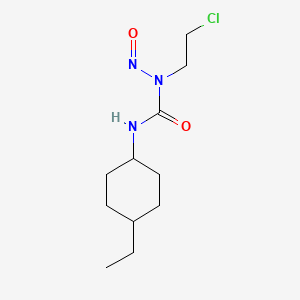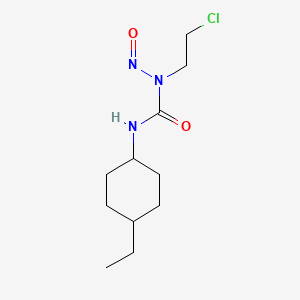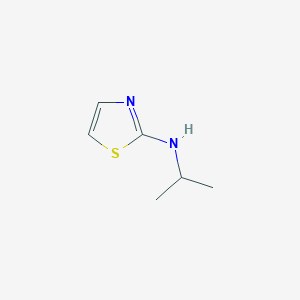
N-(1-Methylethyl)-2-thiazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylethyl)-2-thiazolamine: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method for synthesizing N-(1-Methylethyl)-2-thiazolamine involves the reaction of 2-aminothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Alternative Methods: Another approach involves the use of isopropylamine and 2-bromothiazole under similar conditions. This method may offer different yields and purity levels depending on the specific reaction conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(1-Methylethyl)-2-thiazolamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole compounds.
科学的研究の応用
Chemistry: N-(1-Methylethyl)-2-thiazolamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine: this compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases. Its mechanism of action involves inhibiting key enzymes involved in disease progression.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(1-Methylethyl)-2-thiazolamine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth or the inhibition of bacterial growth.
類似化合物との比較
2-Aminothiazole: Shares the thiazole ring structure but lacks the isopropyl group.
N-(1-Methylethyl)-2-imidazolamine: Similar in structure but contains an imidazole ring instead of a thiazole ring.
Uniqueness: N-(1-Methylethyl)-2-thiazolamine is unique due to its specific combination of the thiazole ring and the isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
2206-28-2 |
|---|---|
分子式 |
C6H10N2S |
分子量 |
142.22 g/mol |
IUPAC名 |
N-propan-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2S/c1-5(2)8-6-7-3-4-9-6/h3-5H,1-2H3,(H,7,8) |
InChIキー |
UTOIYHRXEBTSRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



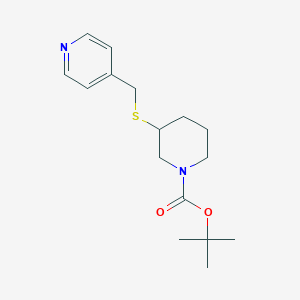
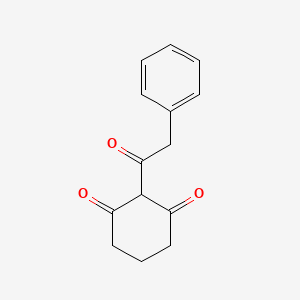
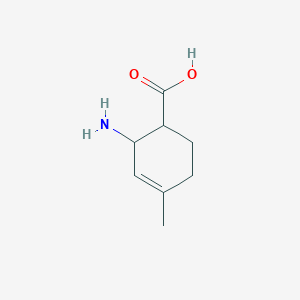



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
